Cylindrin

Description

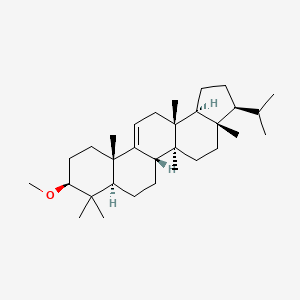

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24-,25-,26-,28+,29-,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNPHCMRIQYRFU-UWAWSDATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939172 | |

| Record name | 9-Methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17904-55-1 | |

| Record name | Cylindrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017904551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Unraveling Cylindrin-Membrane Interactions: A Guide to Key Techniques

For Researchers, Scientists, and Drug Development Professionals

Cylindrins, a class of toxic, β-barrel-forming amyloid oligomers, are implicated in cellular toxicity through their interaction with and disruption of lipid membranes.[1][2][3][4] Understanding the molecular details of these interactions is paramount for developing therapeutic strategies against diseases associated with amyloidogenic proteins, such as Alzheimer's disease.[5][6][7] This document provides detailed application notes and protocols for several key biophysical and computational techniques employed to study cylindrin-membrane interactions.

I. Biophysical Techniques for Studying this compound-Membrane Binding and Structural Changes

A variety of biophysical techniques can be employed to characterize the binding affinity, kinetics, and structural consequences of this compound's interaction with lipid membranes.

Liposome Co-sedimentation Assay

This robust and straightforward in vitro method is used to qualitatively and semi-quantitatively assess the binding of this compound to liposomes, which serve as a model for the cell membrane.[8][9][10][11][12] The assay relies on the principle that this compound bound to large unilamellar vesicles (LUVs) will co-sediment upon ultracentrifugation, while unbound protein remains in the supernatant.

a. Liposome Preparation (LUVs by Extrusion): [13][14][15][16][17]

-

Lipid Film Formation:

-

Prepare a lipid mixture of desired composition (e.g., 80% DOPC, 20% DOPS) in a glass vial.[18]

-

Dry the lipids into a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an appropriate buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

-

Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles:

-

Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

-

-

Extrusion:

-

Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to generate LUVs of a uniform size.

-

-

Incubation:

-

In a microcentrifuge tube, mix a fixed concentration of this compound with increasing concentrations of LUVs in a suitable binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4).

-

Incubate the mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

-

Ultracentrifugation:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting. The intensity of the protein band in the pellet fraction relative to the supernatant provides a measure of binding.

-

Diagram: Liposome Co-sedimentation Workflow

References

- 1. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The stability of this compound β-barrel amyloid oligomer models-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Atomic View of a Toxic Amyloid Small Oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amyloid β-Protein C-terminal Fragments: Formation of Cylindrins and β-barrels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures and Dynamics of β-barrel Oligomer Intermediates of Amyloid-beta16-22 Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions. | Semantic Scholar [semanticscholar.org]

- 9. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [helda.helsinki.fi]

- 13. pubcompare.ai [pubcompare.ai]

- 14. liposome-binding-assays-to-assess-specificity-and-affinity-of-phospholipid-protein-interactions - Ask this paper | Bohrium [bohrium.com]

- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Liposome binding assay [protocols.io]

- 18. biorxiv.org [biorxiv.org]

Protocol for Solid-State NMR Analysis of Cylindrin-like Cyclic Peptide Structures in Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylindrins are a class of cyclic peptides, often isolated from marine sponges, that exhibit significant biological activities, including cytotoxic and antimicrobial effects. Their mechanism of action is frequently associated with the perturbation of cell membranes. Understanding the three-dimensional structure and orientation of these peptides within a lipid bilayer is crucial for elucidating their function and for the rational design of novel therapeutic agents. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of membrane-associated peptides in a native-like environment.[1][2][3] This document provides a detailed protocol for the structural analysis of cylindrin-like cyclic peptides using ssNMR.

Due to the limited availability of specific ssNMR data for cylindrins, this protocol is based on established methodologies for analogous membrane-active cyclic peptides, such as kahalalide F and jaspamide, which share structural and functional similarities.[4][5][6][7]

Overview of the Solid-State NMR Workflow

The determination of a membrane-bound peptide's structure by ssNMR involves several key stages, from sample preparation to final structure calculation. The overall workflow is depicted below.

Caption: Workflow for ssNMR analysis of this compound-like peptides.

Experimental Protocols

Sample Preparation

The quality of the ssNMR spectra is highly dependent on the sample preparation. This involves peptide synthesis with isotopic labeling and reconstitution into a suitable membrane mimetic.

Protocol 3.1.1: Isotopic Labeling of the Cyclic Peptide

-

Synthesis: Synthesize the this compound-like peptide using solid-phase peptide synthesis (SPPS).[5]

-

Isotopic Labeling: For detailed structural studies, uniform or selective isotopic labeling with ¹³C and ¹⁵N is essential.[8]

-

For initial studies on peptide orientation, selective ¹⁵N labeling of a single amino acid residue is often sufficient.

-

For de novo structure determination, uniform ¹³C,¹⁵N-labeling of the entire peptide or specific residues is required.[8]

-

-

Purification: Purify the labeled peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass of the purified, labeled peptide using mass spectrometry.

Protocol 3.1.2: Reconstitution in Lipid Bilayers

-

Lipid Selection: Choose a lipid composition that mimics the target membrane. A common choice for antimicrobial peptides is a mixture of zwitterionic (e.g., POPC) and anionic (e.g., POPG) lipids to simulate bacterial membranes.[9]

-

Co-dissolution: Dissolve the purified peptide and lipids in an organic solvent (e.g., trifluoroethanol or chloroform/methanol). The peptide-to-lipid ratio should be chosen based on the desired concentration, typically ranging from 1:100 to 1:20 for structural studies.

-

Film Formation: Create a thin film of the peptide-lipid mixture on the wall of a round-bottom flask by evaporating the solvent under a stream of nitrogen gas, followed by drying under high vacuum for at least 4 hours to remove residual solvent.

-

Hydration: Hydrate the lipid-peptide film with a buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 20-40% (w/v).

-

Vesicle Formation: Form multilamellar vesicles (MLVs) by vortexing the hydrated film. Subject the suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing it in liquid nitrogen and a warm water bath to ensure homogeneous mixing.

-

Rotor Packing: Carefully pack the resulting proteoliposome suspension into a solid-state NMR rotor (e.g., 3.2 mm or 4 mm zirconia rotor) by centrifugation.

Solid-State NMR Data Acquisition

All experiments should be performed on a solid-state NMR spectrometer equipped with a double or triple-resonance MAS probe.

Protocol 3.2.1: Initial Spectrometer Setup and Sample Assessment

-

Tuning and Matching: Tune and match the probe to the frequencies of ¹H, ¹³C, ¹⁵N, and ³¹P.

-

Magic Angle Calibration: Set the magic angle (54.74°) accurately using a standard sample like KBr.

-

¹H-NMR: Acquire a simple 1D ¹H spectrum to assess the overall sample hydration and mobility.

-

³¹P-NMR: Acquire a 1D ³¹P spectrum to assess the lipid phase. A well-formed lipid bilayer will show a characteristic powder pattern with a high-field peak and a low-field shoulder.[9]

Protocol 3.2.2: Peptide Orientation and Dynamics

-

¹⁵N Cross-Polarization (CP) MAS: For ¹⁵N-labeled samples, acquire a 1D ¹⁵N CP-MAS spectrum. The chemical shift anisotropy provides information about the orientation of the labeled amide bond relative to the magnetic field, and thus the orientation of the peptide in the membrane.[9]

-

²H-NMR (on deuterated lipids): To probe the effect of the peptide on the lipid bilayer, prepare samples with deuterated lipids and acquire 1D ²H solid-echo spectra. Changes in the quadrupolar splitting can indicate peptide-induced disordering or ordering of the lipid acyl chains.[10]

Protocol 3.2.3: Resonance Assignment and Structure Determination

For uniformly ¹³C,¹⁵N-labeled samples, a series of 2D and 3D correlation experiments are required for resonance assignment and the determination of structural constraints.

-

2D ¹³C-¹³C Correlation: Acquire a 2D ¹³C-¹³C correlation spectrum using pulse sequences like Proton-Driven Spin Diffusion (PDSD) or Dipolar Assisted Rotational Resonance (DARR). This provides intra-residue and inter-residue correlations for carbon assignments.

-

2D ¹⁵N-¹³C Correlation: Acquire 2D ¹⁵N-¹³C correlation spectra (e.g., NcaCX, NcoCX) to link the nitrogen of one residue to the carbons of the same and preceding residues, which is crucial for sequential backbone assignment.

-

Distance and Torsion Angle Measurements:

-

Use dipolar recoupling experiments like Rotational Echo Double Resonance (REDOR) to measure specific internuclear distances (e.g., ¹³C-¹⁵N).[11]

-

Torsion angles can be derived from the assigned chemical shifts using databases like TALOS+.

-

Data Presentation

Quantitative data from ssNMR experiments are essential for structural interpretation. The following tables provide examples of how to structure such data.

Table 1: Representative ¹⁵N Chemical Shifts of a Selectively Labeled Cyclic Peptide in Different Lipid Environments. [9]

| Sample Composition | Peptide:Lipid Ratio | ¹⁵N Chemical Shift (ppm) | Inferred Orientation |

| POPC | 1:100 | 86 | On the bilayer surface |

| POPC:POPG (3:1) | 1:100 | 81 | On the bilayer surface |

| POPC | 1:50 | 78 | Slight tilt into the interface |

| POPC:POPG (3:1) | 1:50 | 76 | Tilted into the interface |

Table 2: Example ¹³C and ¹⁵N Backbone Chemical Shifts (ppm) for a Cyclic Peptide in a Lipid Bilayer.

| Residue | ¹⁵N | ¹³Cα | ¹³Cβ | ¹³C' |

| Val-1 | 120.5 | 61.2 | 32.1 | 175.8 |

| Leu-2 | 122.3 | 54.8 | 41.5 | 176.1 |

| Pro-3 | - | 62.9 | 30.2 | 174.9 |

| Phe-4 | 119.8 | 57.3 | 39.4 | 175.3 |

| D-Ala-5 | 124.1 | 52.5 | 18.9 | 177.0 |

| ... | ... | ... | ... | ... |

(Note: These are hypothetical values for illustrative purposes, based on typical chemical shifts for peptides in a β-sheet or helical conformation.)

Visualization of Molecular Interactions

While cylindrins primarily act by disrupting the membrane, their interaction can be conceptualized as a multi-step process. The following diagram illustrates a hypothetical mechanism of membrane perturbation.

References

- 1. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid state NMR and protein-protein interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid state NMR of membrane proteins: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tesisenred.net [tesisenred.net]

- 5. Synthesis and structure determination of kahalalide F (1,2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS identification and cytotoxic assessment of jaspamide and its congeners from the sponge Jaspis diastra - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from Magainin 2 and Melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of cyclosporines with lipid membranes as studied by solid-state nuclear magnetic resonance spectroscopy and high-sensitivity titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Studies of Peptides and Proteins Associated with Membranes | Springer Nature Experiments [experiments.springernature.com]

Detecting Cylindrins with Anti-Oligomer Antibodies: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the utilization of anti-oligomer antibodies for the specific detection of cylindrins, a distinct class of toxic amyloid oligomers.

Introduction to Cylindrins and their Detection

Cylindrins are cytotoxic, β-sheet-rich protein oligomers that form a characteristic cylindrical or barrel-shaped structure. These hexameric structures are a subtype of amyloid oligomers and are implicated in the pathology of various amyloid-related diseases. They can be formed from fragments of amyloidogenic proteins, notably αB-crystallin and Amyloid-β (Aβ). Due to their transient nature and structural specificity, the detection of cylindrins requires highly specific reagents and optimized protocols.

Anti-oligomer antibodies, which recognize generic epitopes common to many amyloid oligomers regardless of their primary sequence, have emerged as crucial tools for studying these toxic species. Among these, the polyclonal antibody A11 has been shown to recognize the conformational epitope of cylindrins, making it a valuable reagent for their detection. This document outlines protocols for the preparation of cylindrin-forming oligomers and their detection using the A11 anti-oligomer antibody in various immunoassays.

Data Presentation: Antibody Specifications and Quantitative Data

While specific binding affinities of anti-oligomer antibodies to cylindrins are not widely published, the following table summarizes the general characteristics of the A11 antibody and recommended starting concentrations for various applications based on manufacturer datasheets and published literature on Aβ oligomers. Researchers should note that optimal concentrations will need to be determined empirically for this compound detection.

| Parameter | Value/Range | Application |

| Antibody Name | Anti-Amyloid Oligomer (A11) | N/A |

| Host Species | Rabbit | N/A |

| Clonality | Polyclonal | N/A |

| Immunogen | Synthetic molecular mimic of soluble oligomers | N/A |

| Specificity | Recognizes a peptide backbone epitope common to many amyloid oligomers, including cylindrins. Does not recognize monomers or mature fibrils. | N/A |

| Dot Blot (DB) | 0.5 - 1.0 µg/mL | Detection of soluble cylindrins |

| Western Blot (WB) | 0.5 - 2.0 µg/mL | Detection of cylindrins under denaturing conditions |

| ELISA | 1.0 - 2.0 µg/mL (coating) | Quantification of cylindrins |

| Immunohistochemistry (IHC) | 2.0 - 10.0 µg/mL | Localization of this compound-like aggregates in tissue |

Experimental Protocols

Preparation of A11-Positive αB-Crystallin Oligomers (this compound Precursors)

This protocol is adapted from methods for preparing A11-positive oligomers and should be used to generate positive controls for immunoassays.

Materials:

-

Recombinant human αB-crystallin

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ice

-

Microcentrifuge

Procedure:

-

Resuspend lyophilized recombinant human αB-crystallin in DMSO to a stock concentration of 5 mM.

-

Sonicate the stock solution in a water bath for 10 minutes to ensure complete dissolution.

-

Dilute the αB-crystallin stock solution to a final concentration of 100 µM in ice-cold PBS.

-

Vortex the solution for 30 seconds.

-

Incubate the solution at 4°C for 24 hours with gentle agitation.

-

After incubation, centrifuge the solution at 14,000 x g for 15 minutes at 4°C to remove any large, insoluble aggregates.

-

The supernatant contains soluble, A11-positive oligomers, which may include this compound-like structures. Use this preparation immediately for subsequent experiments.

Workflow for Preparing A11-Positive αB-Crystallin Oligomers

Troubleshooting & Optimization

Technical Support Center: Optimizing Buffer Conditions for Cylindrin Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the stability of cylindrin in various buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a toxic amyloid oligomer with a β-barrel structure. It serves as a structural model for toxic oligomers implicated in various diseases, including Alzheimer's. Maintaining the structural integrity and stability of this compound in solution is crucial for accurate biophysical characterization, structural studies, and the development of potential therapeutic inhibitors. Instability can lead to aggregation and loss of native conformation, yielding unreliable experimental results.

Q2: What are the key factors influencing this compound stability in a buffer?

A2: The stability of this compound is primarily influenced by the interplay of hydrophobicity and steric effects of its core amino acid residues. Key buffer components that can be optimized to enhance stability include:

-

pH: The pH of the buffer affects the net charge of the protein. Proteins are generally least soluble and prone to aggregation at their isoelectric point (pI).

-

Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions both within the protein and between protein molecules.

-

Additives and Excipients: Various small molecules can be added to the buffer to stabilize the protein.

Q3: What is the isoelectric point (pI) of this compound and why is it important for buffer selection?

Q4: What are common additives that can be used to stabilize this compound?

A4: Several types of additives can be screened for their ability to stabilize this compound:

-

Osmolytes: Molecules like glycerol, sucrose, and trehalose are known to stabilize proteins by promoting a more compact, folded state.

-

Amino Acids: Arginine and proline are commonly used to suppress aggregation and improve protein solubility.[1][2][3]

-

Reducing Agents: For proteins with cysteine residues, reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.

-

Non-denaturing Detergents: Low concentrations of mild detergents may be necessary to maintain the solubility of β-barrel structures that have significant hydrophobic surface exposure.[4]

Q5: Which experimental technique is recommended for screening optimal buffer conditions?

A5: The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput and cost-effective method for screening a wide range of buffer conditions.[5][6] This technique measures the change in the protein's melting temperature (Tm) in the presence of different buffers and additives. An increase in Tm indicates a stabilizing effect.

Troubleshooting Guides

Issue 1: this compound Aggregation During Purification or Storage

| Possible Cause | Suggestion |

| pH is near the isoelectric point (pI). | Determine the theoretical pI of your this compound construct and select a buffer with a pH at least 1-2 units away. Perform a pH screen to empirically find the optimal pH for solubility. |

| Suboptimal ionic strength. | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). Both low and high salt concentrations can sometimes promote aggregation, so an optimal concentration needs to be found experimentally.[7] |

| Hydrophobic interactions leading to self-association. | Add stabilizing osmolytes such as glycerol (5-20% v/v) or sugars (e.g., 250-500 mM sucrose).[4] Consider the inclusion of low concentrations of a non-denaturing detergent. |

| Intermolecular disulfide bond formation. | If your this compound construct contains cysteine residues, include a reducing agent like 1-5 mM DTT or TCEP in your buffer. |

| High protein concentration. | Work with the lowest protein concentration suitable for your downstream application. If high concentrations are necessary, screen for anti-aggregation additives like arginine or proline (e.g., 50-500 mM).[1][4] |

Issue 2: Poor Results in Thermal Shift Assay (TSA)

| Possible Cause | Suggestion |

| High initial fluorescence signal. | This may indicate that the protein is partially unfolded or aggregated at the start of the experiment.[8][9] Ensure the protein is properly folded and monodisperse before the assay by using freshly purified protein or performing size-exclusion chromatography. Also, try reducing the concentration of the fluorescent dye. |

| No clear melting transition (flat curve). | The protein may be extremely stable or unstable under the tested conditions, or the dye may not be binding effectively.[9] Verify the protein concentration. If the protein is known to be stable, you may need to use a denaturant to observe unfolding. If it is very unstable, a stabilizing buffer is needed. Some proteins do not show a clear melting curve with certain dyes; consider trying an alternative dye. |

| Multiple transitions in the melting curve. | This could indicate the unfolding of different domains of the protein or the presence of a mixed population of protein species (e.g., monomers and oligomers).[8] Ensure the protein sample is homogeneous. If the multiple transitions are inherent to the protein, analyze each transition separately. |

| Precipitation observed after the assay. | This is common for proteins that aggregate upon unfolding. While it can affect the post-melt portion of the curve, the Tm can usually still be determined from the inflection point. The addition of anti-aggregation agents can sometimes mitigate this. |

Data Presentation: Example of a Buffer Screen for this compound Stability

The following table illustrates how data from a Thermal Shift Assay (TSA) buffer screen can be presented. The melting temperature (Tm) is the midpoint of the protein unfolding transition. A higher Tm indicates greater stability. The change in melting temperature (ΔTm) is calculated relative to a baseline buffer condition.

Note: This is example data and may not reflect the actual Tm of this compound.

| Buffer Condition | pH | Salt (NaCl) | Additive | Tm (°C) | ΔTm (°C) | Observation |

| Baseline | 7.4 | 150 mM | None | 52.3 | 0.0 | Baseline stability |

| pH Screen | 6.0 | 150 mM | None | 54.1 | +1.8 | Increased stability at lower pH |

| 8.5 | 150 mM | None | 51.5 | -0.8 | Decreased stability at higher pH | |

| Salt Screen | 7.4 | 50 mM | None | 51.9 | -0.4 | Slightly decreased stability |

| 7.4 | 500 mM | None | 53.2 | +0.9 | Moderately increased stability | |

| Additive Screen | 7.4 | 150 mM | 10% Glycerol | 55.8 | +3.5 | Significant stabilization |

| 7.4 | 150 mM | 250 mM Arginine | 54.9 | +2.6 | Increased stability | |

| 7.4 | 150 mM | 5 mM TCEP | 52.5 | +0.2 | No significant change | |

| Optimized | 6.0 | 150 mM | 10% Glycerol | 57.2 | +4.9 | Optimal stability achieved |

Experimental Protocols

Detailed Protocol: Thermal Shift Assay (TSA) for Buffer Optimization

This protocol outlines the steps for performing a high-throughput buffer screen for this compound using a 96-well qPCR instrument.

1. Reagent Preparation:

-

This compound Stock Solution: Prepare a concentrated stock of purified this compound (e.g., 1-2 mg/mL) in a simple, unbuffered solution (e.g., 150 mM NaCl) or a minimal buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The protein should be centrifuged at high speed to remove any pre-existing aggregates.

-

Fluorescent Dye: Prepare a working stock of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange. A 50x working stock can be made by diluting the 5000x commercial stock 1:100 in water.

-

Buffer Screen Plate: Prepare a 96-well plate with a variety of buffer components at a 5x or 10x concentration. This plate should systematically vary pH, salt concentration, and the presence of different additives.

2. Experimental Setup:

-

In a new 96-well PCR plate, add the components in the following order for a final reaction volume of 25 µL:

-

12.5 µL of 2x this compound/dye mix (prepare a master mix containing the appropriate amount of this compound and a 5x final concentration of SYPRO Orange in water or a minimal buffer). The final protein concentration is typically in the range of 2-10 µM.

-

12.5 µL of 2x buffer from the buffer screen plate.

-

-

Seal the plate with an optically clear seal.

-

Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to mix the contents and remove any bubbles.

3. Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment with the following parameters:

-

Excitation/Emission: Set to the appropriate wavelengths for your chosen dye (e.g., 470/570 nm for SYPRO Orange).

-

Temperature Ramp: Increase the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C per minute.

-

Data Collection: Ensure that fluorescence readings are taken at every temperature step.

-

4. Data Analysis:

-

Plot the fluorescence intensity as a function of temperature for each well. This will generate a series of sigmoidal melting curves.

-

The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

-

Calculate the Tm for each buffer condition. A higher Tm indicates greater protein stability.

-

Calculate the ΔTm for each condition relative to a control buffer to quantify the stabilizing or destabilizing effect of the tested components.

Visualizations

Caption: Workflow for optimizing this compound buffer conditions using a Thermal Shift Assay.

Caption: Key factors influencing the stability and melting temperature of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Frontiers | Stabilization of a Membrane-Associated Amyloid-β Oligomer for Its Validation in Alzheimer's Disease [frontiersin.org]

- 6. Nature of the Amyloid-β Monomer and the Monomer-Oligomer Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 8. Troubleshooting - Thermott [thermott.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Yield of Recombinant Cylindrin-Forming Peptides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the recombinant production of cylindrin-forming peptides.

FAQs: Understanding Your this compound-Forming Peptide

Before diving into troubleshooting, it's crucial to understand the nature of your specific this compound-forming peptide, as the term can refer to distinct molecular structures with different expression and purification challenges.

Q1: What are this compound-forming peptides?

A1: The term "this compound" can refer to two main classes of peptides:

-

Cyanobacterial Cyclic Peptides: These are often cyclic lipopeptides produced by cyanobacteria, such as puwainaphycins from Cylindrospermum species. They can possess complex structures and require specific enzymatic machinery for their biosynthesis and cyclization.

-

Amyloid β-Barrel Oligomers: In the context of amyloid research, "cylindrins" describe toxic, β-barrel-shaped oligomers formed by the self-assembly of short, aggregation-prone peptides, such as fragments of the amyloid-β protein.[1][2][3] These structures are characterized by out-of-register antiparallel β-sheets.[2]

Understanding which type of this compound you are working with is the first step in effective troubleshooting.

Q2: What are the main challenges in producing recombinant this compound-forming peptides?

A2: Common challenges include:

-

Low expression levels: This can be due to codon bias, mRNA instability, or toxicity of the peptide to the expression host.

-

Inclusion body formation: Peptides, especially those with hydrophobic regions like amyloid-forming cylindrins, have a high propensity to aggregate into insoluble inclusion bodies in E. coli.[1][4]

-

Incorrect folding and lack of cyclization: For cyclic peptides, achieving the correct fold and facilitating the cyclization reaction can be difficult in a recombinant system.

-

Purification difficulties: The hydrophobic and/or cyclic nature of these peptides can make them challenging to purify using standard chromatography techniques.[5][6]

Troubleshooting Guide: Low Peptide Expression

Problem: Little to no expression of the target peptide is observed on SDS-PAGE or Western blot.

dot

Caption: Troubleshooting workflow for low peptide expression.

| Potential Cause | Recommended Solution | Experimental Protocol |

| Codon Bias | The codon usage of your gene may not be optimal for the expression host (e.g., E. coli). | Codon Optimization: Synthesize the gene with codons optimized for your expression host. Several online tools and commercial services are available for this purpose. |

| Inefficient Transcription | The promoter may be too weak, or induction conditions may be suboptimal. | Promoter and Induction Optimization: Test different promoters (e.g., T7, araBAD). Optimize inducer concentration (e.g., IPTG) and induction time and temperature. Lowering the induction temperature (e.g., 18-25°C) can sometimes improve yields for toxic or aggregation-prone peptides. |

| mRNA Instability | Secondary structures in the 5' untranslated region (UTR) of the mRNA can hinder ribosome binding and translation initiation. | 5' UTR Modification: Use online tools to predict mRNA secondary structures and modify the sequence to reduce stable hairpins near the ribosome binding site. |

| Peptide Toxicity | The expressed peptide may be toxic to the host cells, leading to poor growth and low yield. | Use a Fusion Partner: Express the peptide as a fusion with a larger, highly soluble protein (e.g., GST, MBP, SUMO). This can mask toxicity and also aid in purification. |

| Host Strain Issues | The chosen E. coli strain may not be suitable for your peptide. | Host Strain Screening: Test different E. coli strains, such as those engineered to enhance disulfide bond formation (e.g., SHuffle) or those containing extra tRNAs for rare codons (e.g., Rosetta). |

Troubleshooting Guide: Inclusion Body Formation and Poor Solubility

Problem: The peptide is expressed at high levels but is found predominantly in insoluble inclusion bodies.

dot

Caption: Strategies to address inclusion body formation.

| Strategy | Description | Key Experimental Parameters |

| Optimize Expression Conditions | Slower expression rates can give the peptide more time to fold correctly. | Temperature: Lower the post-induction temperature to 15-25°C. Inducer Concentration: Reduce the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM). |

| Solubility-Enhancing Fusion Tags | Fusing the peptide to a highly soluble partner can improve its solubility. | Tags: Maltose-binding protein (MBP), Small Ubiquitin-like Modifier (SUMO), N-utilization substance A (NusA), and thioredoxin (Trx) are common choices. |

| Co-expression of Chaperones | Chaperones can assist in the proper folding of the recombinant peptide. | Chaperone Systems: Co-express chaperone sets like GroEL/GroES or DnaK/DnaJ/GrpE. Plasmids for chaperone co-expression are commercially available. |

| In Vitro Refolding from Inclusion Bodies | If soluble expression fails, the peptide can be purified from inclusion bodies and refolded. | 1. Solubilization: Use strong denaturants (e.g., 8 M urea or 6 M guanidine hydrochloride). 2. Refolding: Remove the denaturant gradually through methods like dialysis, dilution, or on-column refolding. Screen a matrix of refolding buffer conditions (pH, additives like L-arginine, redox shuffling agents). |

Experimental Protocol: Inclusion Body Purification and Refolding

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

-

Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) and/or low concentrations of a denaturant (e.g., 2 M urea) to remove contaminating proteins.

-

Solubilization: Resuspend the washed inclusion bodies in a buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M Guanidine-HCl) and a reducing agent (e.g., DTT or β-mercaptoethanol) to fully solubilize the peptide.

-

Refolding:

-

Rapid Dilution: Rapidly dilute the solubilized peptide into a large volume of refolding buffer to a final protein concentration in the low µg/mL range.

-

Dialysis: Step-wise dialysis against buffers with decreasing concentrations of the denaturant.

-

On-Column Refolding: Bind the solubilized peptide to an affinity column (e.g., Ni-NTA for His-tagged peptides) and then wash with a gradient of decreasing denaturant concentration.

-

-

Concentration and Further Purification: Concentrate the refolded peptide and perform further purification steps like size-exclusion or ion-exchange chromatography.

Troubleshooting Guide: Inefficient Cyclization and Purification

Problem: The linear peptide is expressed, but the cyclized product is not obtained, or purification is challenging due to the peptide's properties.

dot

Caption: Workflow for peptide cyclization and purification.

| Issue | Recommended Approach | Details and Considerations |

| Inefficient Cyclization | Intein-Mediated Cyclization: This is a common and effective method for recombinant peptide cyclization. The target peptide is expressed as a fusion with an intein, which can be induced to splice and ligate the N- and C-termini of the peptide. | Optimization: The efficiency of intein splicing can be influenced by the amino acid residues at the splice junction, temperature, and pH. Some optimization of these conditions may be necessary. |

| Purification of Hydrophobic Peptides | Reversed-Phase HPLC (RP-HPLC): This is the standard method for purifying peptides.[7] For hydrophobic cylindrins, optimization of the mobile phase is critical. | Solvent System: Use a gradient of an organic solvent like acetonitrile in water, with an ion-pairing agent like trifluoroacetic acid (TFA). For very hydrophobic peptides, consider using stronger organic solvents like isopropanol or n-propanol.[5] |

| Purification of Charged Peptides | Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be a useful orthogonal purification step to RP-HPLC. | Resin Choice: Select an anion-exchange or cation-exchange resin based on the isoelectric point (pI) of your peptide and the desired buffer pH. |

| Peptide Aggregation During Purification | Additives and Buffer Conditions: Aggregation can sometimes be mitigated by adjusting the purification buffer. | Additives: Consider adding organic solvents, detergents, or chaotropic agents at low concentrations to the purification buffers. However, ensure these are compatible with downstream applications. |

Experimental Protocol: Intein-Mediated Peptide Cyclization

-

Expression: Express the peptide-intein fusion protein, typically from a commercially available vector system (e.g., pTWIN).

-

Purification of Fusion Protein: Lyse the cells and purify the fusion protein using an affinity tag present on the intein (e.g., a chitin-binding domain).

-

On-Column Cleavage and Cyclization:

-

Wash the column-bound fusion protein.

-

Induce intein-mediated cleavage and cyclization by adding a thiol-containing reagent like DTT or β-mercaptoethanol to the column and incubating at a specific temperature (e.g., 4°C to room temperature) for several hours to overnight.

-

-

Elution and Analysis:

-

Elute the cyclized peptide from the column. The intein will remain bound.

-

Analyze the eluted fractions by mass spectrometry to confirm the correct mass of the cyclized peptide and by SDS-PAGE to assess purity.

-

-

Further Purification: If necessary, perform a final polishing step using RP-HPLC to remove any remaining impurities or linear peptide.

References

- 1. Amyloid β-Protein C-terminal Fragments: Formation of Cylindrins and β-barrels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The stability of this compound β-barrel amyloid oligomer models-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of cyclic lipopeptide puwainaphycins from cyanobacteria by countercurrent chromatography combined with polymeric resins and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

Technical Support Center: Artifacts in TEM Imaging of Cylindrin Oligomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts during Transmission Electron Microscopy (TEM) imaging of cylindrin oligomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the TEM imaging of this compound oligomers in a question-and-answer format.

Q1: Why do my this compound oligomers appear aggregated in the TEM images?

A: Protein aggregation is a common artifact in TEM and can arise from several factors. Identifying the cause is crucial for obtaining high-quality micrographs.

-

High Protein Concentration: Excessively high concentrations can lead to aggregation upon application to the grid.[1][2]

-

Solution: Dilute the sample. It is often better to start with a lower concentration and increase it if necessary.[1]

-

-

Buffer Composition: The ionic strength and pH of the buffer can significantly impact protein stability.[1][3]

-

Drying Artifacts: As the sample dries on the grid, proteins can be forced together, leading to aggregation.[1][4] This is particularly relevant for negative staining.

-

Solution: Optimize the blotting time and humidity during sample preparation. For cryo-EM, ensure rapid and efficient vitrification.

-

-

Interaction with Support Film: The surface properties of the carbon film can sometimes promote protein aggregation.[1]

Q2: The stain in my negative stain TEM images of this compound is uneven. What could be the cause?

A: Uneven staining can obscure the structural details of your this compound oligomers. This issue is typically related to the staining procedure itself.

-

Improper Blotting: Inconsistent blotting can leave behind variable amounts of stain.

-

Solution: Ensure consistent and gentle blotting to wick away excess stain, leaving a thin, even layer around the particles.

-

-

Rapid Drying of Stain: If the stain dries too quickly, it can lead to the formation of crystals and an uneven background.[5]

-

Solution: Increase the humidity in the environment where you are preparing the grids. Ensure the stain solution is fresh and properly dissolved.

-

-

Stain-Buffer Interactions: Some buffer components can react with the negative stain, leading to precipitation.[6]

-

Solution: If possible, perform a buffer exchange step for your purified this compound oligomers into a buffer known to be compatible with your chosen stain (e.g., Uranyl Acetate or Uranyl Formate). Rinsing the grid with deionized water before staining can also help.[6]

-

Q3: I'm observing a strong preferred orientation of my this compound oligomers on the grid. How can I resolve this?

A: Preferred orientation is a significant challenge, especially for symmetric, barrel-shaped structures like this compound oligomers. It results in a limited number of views, hindering 3D reconstruction.[7]

-

Hydrophobic/Hydrophilic Interactions: The cylindrical shape of the oligomers may lead them to adhere to the carbon support in a specific orientation (e.g., "top" or "side" views).

-

Solution 1: Modify the Support Surface: Using different support films (e.g., graphene oxide) or applying a thin layer of carbon can alter the surface chemistry and encourage different orientations.[2]

-

Solution 2: Add Detergents: A very low concentration of a mild, non-denaturing detergent (e.g., 0.1% CHAPS, 0.05% Tween20) can sometimes disrupt the uniform interaction with the grid surface.[3]

-

Solution 3 (for cryo-EM): Tilting the Stage: Collecting data with the microscope stage tilted can help to obtain missing views, although this may result in a decrease in resolution.[2]

-

Q4: My cryo-EM micrographs of this compound are showing significant ice contamination. What are the common sources and how can I prevent them?

A: Ice contamination is a critical issue in cryo-EM that can obscure your sample and reduce image quality.

-

Crystalline Ice Formation: This occurs when the sample does not freeze rapidly enough, allowing water molecules to form ordered crystals instead of vitreous (glass-like) ice.

-

Surface Ice Contamination: This can happen during grid transfer from the plunge-freezer to the microscope.

-

Solution: Handle the grids carefully and quickly under liquid nitrogen to minimize exposure to atmospheric moisture. Ensure all tools and transfer stations are kept as cold and frost-free as possible.

-

Q5: What is the difference between negative and positive staining, and why might my this compound oligomers appear positively stained?

A: Understanding the staining mechanism is key to interpreting your images correctly.

-

Negative Staining: The heavy metal stain surrounds the protein, which has low electron density, making the background appear dark and the protein appear light.[5] This is the desired outcome for visualizing particle morphology.

-

Positive Staining: The stain binds directly to the protein, making the particle itself appear dark against a lighter background.[8][9]

-

Causes of Positive Staining Artifacts:

-

Sample Properties: Certain surface properties of the this compound oligomers might cause them to take up the stain.[7]

-

Uneven Staining: In some areas of the grid, the stain may be too thin, leading to positive staining of some particles.[5]

-

Solution: It is important to screen your grids to find areas with optimal negative staining.[5] If positive staining is persistent, trying a different negative stain (e.g., switching from Uranyl Acetate to Phosphotungstic Acid) may help, as different stains have different properties and pH levels.[5]

-

Q6: My 2D class averages from negative stain data are low-resolution. What are the limiting factors?

A: Negative stain TEM is an excellent technique for initial sample screening, but it has inherent resolution limitations.

-

Stain Grain Size: The resolution is fundamentally limited by the grain size of the negative stain, which is typically in the range of 10-20 Å.[6]

-

Dehydration and Collapse: The air-drying process can cause flattening or structural alterations of the this compound oligomers.[7]

-

Particle Numbers: Insufficient numbers of particles will also limit the quality of the 2D class averages.

-

Solution: While you cannot overcome the fundamental limitations of the technique, you can optimize your data collection by acquiring a sufficient number of high-quality micrographs to generate robust 2D class averages. For high-resolution structural information, cryo-EM is the preferred method.[7]

-

Data Presentation

Table 1: Comparison of Negative Stain and Cryo-EM for this compound Oligomer Imaging

| Feature | Negative Stain TEM | Cryo-EM |

| Resolution | ~10-20 Å[6] | Potentially atomic resolution (<4 Å) |

| Sample State | Dehydrated, embedded in heavy metal stain[10] | Frozen-hydrated in vitreous ice[9][10] |

| Common Artifacts | Aggregation, uneven staining, positive staining, flattening[7][9] | Ice contamination, preferred orientation, beam-induced motion |

| Throughput | High; suitable for rapid screening of many samples[6] | Lower; more time-consuming sample preparation and data collection |

| Contrast | High[5] | Low[9] |

Table 2: Recommended Particle Numbers for 2D Classification in Negative Stain TEM

| Number of Particles | Expected Outcome |

| 2,000 - 5,000 | Can reveal important initial insights beyond single micrographs.[6] |

| ~20,000 | Generally effective for generating clear 2D class averages.[6] |

| >50,000 | May lead to only negligible incremental gains in resolution for a single dataset.[6] |

Experimental Protocols

Protocol 1: Negative Staining of this compound Oligomers

This protocol is a general guideline and may require optimization for your specific this compound construct and buffer conditions.

-

Grid Preparation:

-

Place a TEM grid (e.g., carbon-coated copper grid) on a piece of parafilm, carbon-side up.

-

Apply a glow discharge to the grid for 30-60 seconds to render the surface hydrophilic.[1]

-

-

Sample Application:

-

Apply 3-5 µL of your purified this compound oligomer solution (at an appropriate concentration) to the grid.

-

Allow the sample to adsorb for 60 seconds.

-

-

Blotting and Washing:

-

Using filter paper, gently blot away the excess sample solution from the edge of the grid.

-

(Optional) Wash the grid by placing it on a drop of deionized water for a few seconds, then blot again. This can help remove buffer components that may interact with the stain.[6]

-

-

Staining:

-

Place the grid on a 3-5 µL drop of negative stain solution (e.g., 2% Uranyl Acetate or Uranyl Formate).

-

Incubate for 30-60 seconds.

-

-

Final Blotting and Drying:

-

Blot away the excess stain solution thoroughly using filter paper. Be careful not to let the grid dry out completely before this step.

-

Allow the grid to air dry completely before inserting it into the microscope.

-

Protocol 2: Cryo-EM Sample Preparation for this compound Oligomers

This protocol outlines the basic steps for plunge-freezing grids for cryo-EM analysis.

-

Grid Preparation:

-

Glow discharge a holey carbon grid to make it hydrophilic.

-

-

Plunge-Freezer Setup:

-

Set up your plunge-freezing apparatus (e.g., Vitrobot) to the desired temperature (e.g., 4°C) and humidity (e.g., 100%).

-

Ensure the liquid ethane is properly frozen.

-

-

Sample Application:

-

Place the grid in the plunge-freezer tweezers.

-

Apply 3-4 µL of your this compound oligomer solution to the grid.

-

-

Blotting and Plunging:

-

Set the appropriate blot time and blot force. This step is critical and requires optimization.

-

Initiate the blotting and plunging sequence. The grid will be blotted to create a thin film of the sample and then rapidly plunged into liquid ethane to vitrify the sample.

-

-

Grid Storage:

-

Quickly transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage and subsequent transfer to the electron microscope.

-

Mandatory Visualizations

Caption: Troubleshooting workflow for common TEM artifacts.

Caption: Experimental workflow for negative stain TEM.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 4. Potential Artifacts in Sample Preparation Methods Used for Imaging Amyloid Oligomers and Protofibrils due to Surface-Mediated Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing Proteins and Macromolecular Complexes by Negative Stain EM: from Grid Preparation to Image Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Negative‐Stain Transmission Electron Microscopy of Molecular Complexes for Image Analysis by 2D Class Averaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. cryoem.life.tsinghua.edu.cn [cryoem.life.tsinghua.edu.cn]

- 10. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Solubility Issues with Synthetic Cylindrin Peptides

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with synthetic cylindrin peptides.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound peptide won't dissolve in aqueous buffers (e.g., PBS, Tris). What is the likely cause?

A1: this compound peptides are often characterized by a high proportion of hydrophobic amino acids and a cyclic structure, which can lead to poor water solubility.[1] Their tendency to form β-sheet structures further promotes self-aggregation and precipitation in aqueous solutions.[2][3] The pH of the buffer relative to the peptide's isoelectric point (pI) is also a critical factor; solubility is typically lowest at the pI where the net charge is zero.[4]

Q2: What is the first step I should take when encountering a solubility issue with a new batch of this compound peptide?

A2: Always start by attempting to dissolve a small test amount of the peptide rather than the entire batch.[4] This prevents the loss of valuable material if the chosen solvent is inappropriate. Begin with sterile, distilled water as the initial solvent. If that fails, proceed to a systematic approach of trying different solvents and techniques as outlined in the troubleshooting guide below.

Q3: Are there any general predictions I can make about a this compound peptide's solubility based on its sequence?

A3: Yes. Analyze the amino acid composition to estimate the peptide's overall charge and hydrophobicity.

-

Hydrophobicity: If the peptide contains 50% or more hydrophobic residues (e.g., V, L, I, F, W, M, A, P, Y), it will likely have poor aqueous solubility.[5]

-

Charge: Calculate the net charge at a neutral pH. Peptides with a higher percentage of charged residues (D, E, K, R, H) are generally more soluble in aqueous solutions.

-

Acidic peptides (net negative charge): Try dissolving in a basic buffer.

-

Basic peptides (net positive charge): Try dissolving in an acidic buffer.

-

Neutral peptides: These are often the most challenging and typically require organic solvents.[5]

-

Q4: Can sonication or heating help dissolve my this compound peptide?

A4: Yes, both can be effective. Sonication can help break up aggregates and improve dissolution.[5] Gentle warming (e.g., to 40°C) can also increase the solubility of some peptides.[6] However, excessive heating should be avoided as it can lead to peptide degradation.

Q5: I managed to dissolve my peptide in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A5: This is a common issue. The key is to add the concentrated peptide stock solution dropwise to the vigorously stirring aqueous buffer.[7] This rapid dilution prevents the formation of localized high concentrations of the peptide that can lead to immediate precipitation.

Troubleshooting Guide

Problem: Lyophilized this compound peptide is insoluble in the desired aqueous buffer.

Below is a systematic workflow to address this issue.

Data Presentation: Peptide Solubility in Common Solvents

While specific quantitative data for this compound peptides is scarce in the literature, the following table summarizes the expected qualitative solubility of different peptide types in various solvents.

| Peptide Type | Primary Structure Characteristic | Water/Aqueous Buffer (e.g., PBS) | Acidic Solution (e.g., 10% Acetic Acid) | Basic Solution (e.g., 0.1M NH4OH) | Organic Solvents (e.g., DMSO, DMF, ACN) | Denaturing Agents (e.g., 6M GdHCl, 8M Urea) |

| Acidic | Net negative charge | Poor to Moderate | Poor | Good | Good (initial solvent) | Good |

| Basic | Net positive charge | Poor to Moderate | Good | Poor | Good (initial solvent) | Good |

| Neutral/Hydrophobic | High % of nonpolar residues | Very Poor | Poor | Poor | Good | Good |

| Cyclic Hydrophobic (e.g., Cylindrins) | Constrained, nonpolar structure | Very Poor | Poor | Poor | Good | Good |

Experimental Protocols

Protocol 1: General Solubility Testing of a Synthetic this compound Peptide

Objective: To systematically determine a suitable solvent for a new synthetic this compound peptide.

Materials:

-

Lyophilized synthetic this compound peptide

-

Sterile, distilled water

-

10% (v/v) acetic acid in water

-

0.1 M ammonium bicarbonate

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sonicator bath

-

Vortex mixer

-

Microcentrifuge

Methodology:

-

Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to pellet all the powder at the bottom.

-

Initial Test in Water: Weigh out a small, known amount of peptide (e.g., 1 mg) into a microfuge tube. Add a calculated volume of sterile, distilled water to achieve a target concentration (e.g., 1 mg/mL). Vortex thoroughly.

-

Physical Dissolution Aids: If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[5] Gentle warming (<40°C) can also be attempted.[6] Visually inspect for any remaining particulate matter.

-

pH Modification (if applicable):

-

If the peptide is predicted to be basic , and it did not dissolve in water, prepare a new sample and attempt to dissolve it in 10% acetic acid.[6]

-

If the peptide is predicted to be acidic , prepare a new sample and attempt to dissolve it in 0.1 M ammonium bicarbonate.

-

-

Organic Solvents for Hydrophobic Peptides:

-

If the peptide is neutral or highly hydrophobic, add a small volume of DMSO (e.g., 20-50 µL) to the dry peptide pellet to create a concentrated stock.[7] Vortex until fully dissolved.

-

Slowly add this concentrated stock dropwise into a larger volume of your desired aqueous buffer (e.g., PBS) while continuously vortexing.[7]

-

Observe for any signs of precipitation. If turbidity appears, you have exceeded the solubility limit at that final concentration.

-

-

Final Check: Once a clear solution is obtained, centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any residual, undissolved micro-aggregates. Use the supernatant for your experiments.

Protocol 2: Solubilization of Aggregated β-Sheet Peptides

Objective: To dissolve pre-existing aggregates of this compound peptides that are resistant to standard methods.

Materials:

-

Aggregated this compound peptide

-

6 M Guanidine Hydrochloride (GdHCl) or 8 M Urea

-

Dialysis tubing or size-exclusion chromatography column suitable for peptides

-

Target aqueous buffer for the experiment

Methodology:

-

Denaturation: Dissolve the aggregated peptide in a minimal volume of 6 M GdHCl or 8 M Urea.[7] These strong denaturants disrupt the intermolecular hydrogen bonds that hold the β-sheet aggregates together.

-

Solvent Exchange: Once the peptide is fully dissolved in the denaturing solution, the denaturant must be removed. This is typically achieved through:

-

Dialysis: Dialyze the peptide solution against your target buffer. A stepwise reduction in the denaturant concentration (e.g., from 6M to 3M to 1M to 0M) can sometimes prevent re-aggregation.

-

Size-Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., PD-10) equilibrated with your target buffer to separate the peptide from the denaturant.

-

-

Concentration and Storage: Determine the concentration of the final peptide solution (e.g., by UV-Vis spectroscopy) and store in aliquots at -80°C.

Factors Influencing this compound Peptide Solubility and Aggregation

The solubility of this compound peptides is a complex interplay of intrinsic and extrinsic factors that favor either a dissolved monomeric state or an aggregated, insoluble state.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. A recipe for designing water-soluble, beta-sheet-forming peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. jpt.com [jpt.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 7. lifetein.com [lifetein.com]

Technical Support Center: Optimizing Cylindrin Toxicity Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cylindrin toxicity assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of toxicity?

A1: this compound is a toxic oligomer that forms a β-barrel structure. It is believed that this structure can insert into cell membranes, forming pores that lead to ion leakage and ultimately cell death.[1] This disruption of membrane integrity is a key aspect of its cytotoxic effects.

Q2: What is a recommended starting concentration for this compound in a toxicity assay?

A2: A final concentration of 100 µM of the this compound tandem repeat peptide, K11V-TR, has been shown to be toxic to four different mammalian cell lines.[2] However, the optimal concentration is cell-type dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. For initial experiments, a range of 1 µM to 100 µM can be tested.

Q3: How should I prepare a stock solution of a this compound peptide?

A3: Due to their hydrophobic nature, this compound peptides can be prone to aggregation. It is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-2 mg/mL).[3][4] This stock solution can then be diluted in your cell culture medium to the desired final concentration. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For peptides containing cysteine or methionine, using DMF instead of DMSO is advisable to prevent oxidation.[3]

Q4: My this compound peptide solution appears cloudy. What should I do?

A4: Cloudiness or visible precipitates in your peptide solution are signs of aggregation.[5] To avoid this, ensure the peptide is fully dissolved in the organic solvent before diluting it into your aqueous buffer. Adding the concentrated peptide-organic solvent solution dropwise to a vigorously stirred aqueous buffer can help prevent localized high concentrations that trigger aggregation.[5] Sonication can also aid in dissolving the peptide.[4] If aggregation persists, it may be necessary to re-lyophilize the peptide and try a different solubilization strategy.

Q5: What are the key signaling pathways activated by this compound-induced toxicity?

A5: While the exact pathway for this compound is still under investigation, it is hypothesized to be similar to that of other β-barrel forming amyloid oligomers. This likely involves the intrinsic (mitochondrial) pathway of apoptosis. This compound pores in the mitochondrial membrane can lead to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[6]

Troubleshooting Guides

Issue 1: High variability between replicate wells in a cell viability assay.

-

Possible Cause: Inconsistent cell seeding, "edge effects" in the microplate, or improper mixing of the this compound solution.

-

Recommended Solution:

-

Ensure a homogenous cell suspension before seeding by gently pipetting up and down.

-

To minimize evaporation and temperature gradients that cause "edge effects," avoid using the outer wells of the 96-well plate. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

-

Ensure thorough mixing of the this compound working solution before adding it to the wells.

-

Issue 2: No dose-dependent toxic effect is observed.

-

Possible Cause: The this compound concentration range is too high or too low, the incubation time is not optimal, or the chosen assay is not sensitive enough.

-

Recommended Solution:

-

Test a broader range of this compound concentrations (e.g., from 0.1 µM to 200 µM).

-

Perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal incubation period for observing a toxic effect.

-

Confirm that the chosen cell viability assay is appropriate for the expected mechanism of cell death. For example, if apoptosis is expected, a caspase activity assay may be more sensitive than an MTT assay in the early stages.

-

Issue 3: Sudden drop in signal at high this compound concentrations in an MTT assay.

-

Possible Cause: Compound precipitation at high concentrations, leading to light scattering that interferes with the absorbance reading, or off-target effects.

-

Recommended Solution:

-

Visually inspect the wells for any signs of precipitation before adding the MTT reagent.

-

Run a parallel cytotoxicity assay that relies on a different detection principle, such as the LDH release assay, to confirm the results.

-

Quantitative Data Summary

| This compound Peptide | Recommended Starting Concentration | Cell Lines Tested | Reference |

| K11V-TR | 100 µM | Four mammalian cell lines | [2] |

Experimental Protocols

MTT Assay for this compound Toxicity

This protocol is adapted for assessing cell viability after treatment with this compound peptides.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

This compound Treatment:

-

Prepare a series of this compound dilutions in your cell culture medium from your stock solution.

-

Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions to the corresponding wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

LDH Release Assay for this compound-Induced Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to your experimental wells, prepare a "maximum LDH release" control by treating a set of wells with a lysis solution (e.g., 1% Triton X-100) for the final 30 minutes of the incubation period. Also, include an untreated "spontaneous LDH release" control.[9]

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

LDH Reaction:

-

Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.[9]

-

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Caspase-3 Activity Assay for Apoptosis Detection

This assay quantifies the activity of caspase-3, a key executioner in apoptosis.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Lysis:

-

After incubation, collect both adherent and floating cells and centrifuge at 250 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in a chilled cell lysis buffer provided with the assay kit and incubate on ice for 10 minutes.[11]

-

Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[11]

-

-

Caspase-3 Activity Measurement:

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[13]

Visualizations

Caption: Hypothesized this compound-induced apoptosis pathway.

Caption: Experimental workflow for optimizing this compound concentration.

References

- 1. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atomic View of a Toxic Amyloid Small Oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Amyloid Beta Oligomers Activate Death Receptors and Mitochondria-Mediated Apoptotic Pathways in Cerebral Vascular Smooth Muscle Cells; Protective Effects of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. abcam.com [abcam.com]

- 12. mpbio.com [mpbio.com]

- 13. pnas.org [pnas.org]

How to minimize polymorphism in cylindrin preparations.

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing structural polymorphism in cylindrin preparations. The following information is intended for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is not a traditional small-molecule drug but a toxic amyloid oligomer. It is formed from the self-assembly of six identical 11-residue peptides into a cylindrical, barrel-shaped structure composed of antiparallel beta-strands.[1][2][3] It is often studied as a structural model for the toxic oligomers implicated in various amyloid diseases, such as Alzheimer's disease.[1][2][3]

Q2: What does "polymorphism" mean in the context of this compound?

A2: In this context, polymorphism refers to the ability of the same this compound-forming peptides to assemble into different structures.[4][5] The primary polymorphic forms are the desired toxic, barrel-shaped oligomer (this compound) and other, less-defined aggregates or more stable, fibril-like structures.[4] Minimizing polymorphism means maximizing the yield of the this compound barrel structure while preventing the formation of these alternative assemblies.

Q3: Why is it critical to control this compound polymorphism?

A3: Controlling polymorphism is crucial because different assembled forms can have vastly different biological activities and toxicities.[3][6] For research purposes, a homogenous preparation of the this compound barrel is necessary to obtain reproducible results when studying its toxic mechanisms.[1][2] The formation of fibrils or other aggregates can confound experimental results.

Q4: What are the key factors that influence this compound polymorphism?

A4: The stability and formation of the this compound barrel are highly dependent on a delicate interplay of several factors at the molecular level. These include the hydrophobicity and steric effects (size and shape) of the amino acid residues that form the core of the barrel.[1][2] Additionally, inter-chain salt bridges between specific residues are crucial for stabilizing the barrel structure over a fibril-like assembly.[4] At a macroscopic level, experimental conditions such as temperature, pH, peptide concentration, and solvent conditions also play a significant role.[7][8][9]

Troubleshooting Guide

Issue: My this compound preparation shows a high degree of heterogeneity with a mix of oligomers and larger aggregates/fibrils.

| Potential Cause | Troubleshooting Steps |

| Suboptimal Solvent Conditions | The solvent system significantly impacts peptide folding and assembly. Vary the solvent polarity or use co-solvents to modulate hydrophobic interactions that are key to barrel formation.[7] Consider using structure-stabilizing solvents like certain alcohols at low concentrations. |

| Incorrect pH or Ionic Strength | The pH and salt concentration of the buffer affect the charge state of amino acid residues, which is critical for the salt bridges that stabilize the this compound barrel.[4] Perform a pH screen around the isoelectric point of the peptide and test a range of salt concentrations (e.g., 50-200 mM NaCl) to optimize electrostatic interactions.[10] |

| Inappropriate Temperature | Temperature affects the kinetics of self-assembly. Fast aggregation at higher temperatures may favor disordered aggregates or fibrils.[11] Try running the assembly protocol at a lower temperature (e.g., 4°C) to slow down the process and favor the more ordered barrel structure. |

| Peptide Concentration is Too High | High initial peptide concentrations can accelerate aggregation and lead to the formation of insoluble fibrils rather than discrete oligomers.[9] Test a range of lower starting concentrations of the peptide monomer. |